![molecular formula C11H14N4 B1468067 [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250784-51-0](/img/structure/B1468067.png)
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DMPT, is an organic compound belonging to the class of triazoles. It is a heterocyclic compound consisting of a benzene ring with a nitrogen atom at the 4th position. DMPT is a versatile compound with a wide range of applications in the field of organic synthesis, drug discovery and medicinal chemistry. It has been used as an intermediate in the synthesis of a variety of compounds and pharmaceuticals, and has been the subject of numerous scientific studies to evaluate its potential as a therapeutic agent.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds like [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have shown anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Such diversity in biological activities makes triazoles a promising class for the development of new therapeutic agents aimed at treating various diseases, including those caused by bacteria and viruses that are increasingly resistant to current drugs (Ferreira et al., 2013).
Advancements in Triazole Synthesis
The synthesis of triazole derivatives, including [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, has seen significant advancements, with a focus on eco-friendly and efficient methods. These methods have facilitated the exploration of triazoles in various scientific fields. Notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have become a cornerstone in triazole synthesis, providing a straightforward and versatile approach to constructing these compounds with diverse substituents. This has opened up new avenues for the development of triazole-based pharmaceuticals, materials, and biological probes (de Souza et al., 2019).
properties
IUPAC Name |
[1-(2,4-dimethylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVXQZZEJSCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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